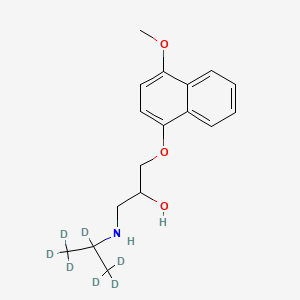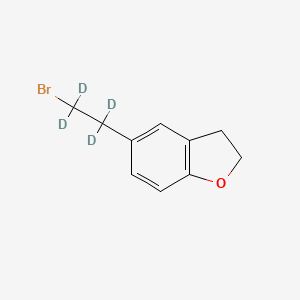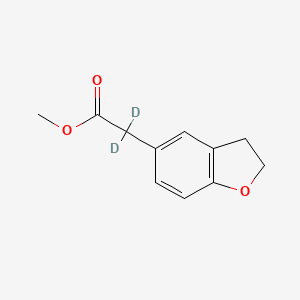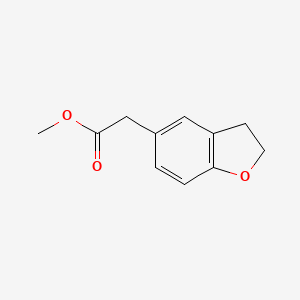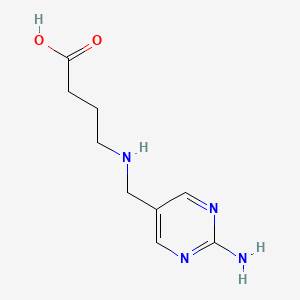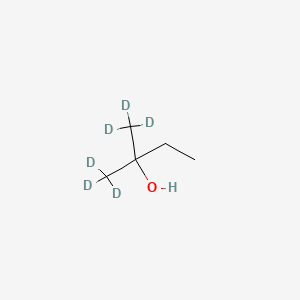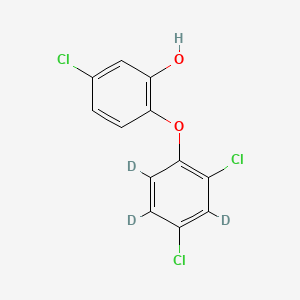
Triclosan-d3
Übersicht
Beschreibung
Triclosan-d3 is a deuterated form of triclosan, a synthetic, broad-spectrum antimicrobial agent. Triclosan is widely used in various commercial and healthcare products, including soaps, deodorants, shampoos, cosmetics, textiles, plastics, surgical sutures, and prosthetics. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of triclosan due to its stable isotope labeling.
Wissenschaftliche Forschungsanwendungen
Triclosan-d3 is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to track the distribution and transformation of triclosan in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of triclosan.
Industry: Utilized in the development of new antimicrobial agents and formulations.
Wirkmechanismus
Target of Action
Triclosan-d3, also known as Triclosan, is a broad-spectrum antimicrobial agent . It primarily targets the enoyl-acyl carrier protein reductase enzyme (ENR) . This enzyme plays a crucial role in bacterial fatty acid synthesis, which is essential for bacterial growth and survival .
Mode of Action
This compound interacts with its target, the ENR enzyme, by binding to it . This binding inhibits the activity of the enzyme, thereby disrupting fatty acid synthesis . At lower concentrations, this compound appears bacteriostatic, meaning it prevents the growth of bacteria without necessarily killing them . At higher concentrations, it can be biocidal, leading to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway in bacteria . By inhibiting the ENR enzyme, this compound disrupts this pathway, leading to a halt in bacterial growth . The compound also has been found to bind with low affinity to both the androgen receptor and the estrogen receptor, where both agonistic and antagonistic responses have been observed .
Pharmacokinetics
It is known that triclosan, in general, is widely used in various products and can be detected in human blood and urine . This suggests that it can be absorbed and distributed in the body. More research is needed to outline the specific ADME properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action include increased cellular proliferation and changes in gene expression and protein levels . For instance, it has been found to increase both gene expression and protein levels of cyclin D1 and decrease p21 and Bax gene expression and protein levels . These changes can have significant impacts on cellular processes and overall health.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it has been found that Triclosan can accumulate in sediment and aquatic organisms due to its moderate hydrophobicity and lipophilicity . This accumulation can lead to increased exposure and potential toxicity. Furthermore, the presence of nonionic detergents (e.g., Tween 20) has been shown to inhibit Triclosan’s activity in vivo, most likely due to micelle formation .
Biochemische Analyse
Biochemical Properties
Triclosan-d3 interacts with various enzymes and proteins. For instance, it has been found to bind with the acetylcholinesterase enzyme in the gills of fish, Cyprinus carpio . This interaction can lead to severe physiological and histopathological alterations in the fish .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It can cause membrane damage and antagonize hypotonic lysis, which may be due to membrane expansion .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it shows strong binding with the acetylcholinesterase enzyme .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Long-term exposure to sublethal concentrations of this compound can lead to severe physiological and histopathological alterations in fish .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, fish exposed to 1/1000th (1 µg/L), 1/100th (10 µg/L), and 1/10th (100 µg/L) of 96 h LC50 value for a period of 28 days showed significant alterations in their physiology .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Triclosan-d3 involves the incorporation of deuterium atoms into the triclosan molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the reaction of 2,4-dichlorophenol with deuterated phenol in the presence of a base, followed by chlorination to introduce the chlorine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired isotopic labeling.
Analyse Chemischer Reaktionen
Types of Reactions: Triclosan-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chlorinated quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Chlorinated quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenol derivatives.
Vergleich Mit ähnlichen Verbindungen
Triclosan-d3 is similar to other chlorinated phenolic compounds, such as:
Hexachlorophene: Another chlorinated bisphenol with antimicrobial properties.
Chlorhexidine: A bisbiguanide with broad-spectrum antimicrobial activity.
Phenol: A simpler phenolic compound with antiseptic properties.
Uniqueness: this compound is unique due to its stable isotope labeling, which makes it particularly valuable in scientific research. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various studies.
By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can better utilize this compound in their studies and develop new antimicrobial agents and formulations.
Eigenschaften
IUPAC Name |
5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O2/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,16H/i1D,3D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFQLINVKFYRCS-UXHGNOADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC2=C(C=C(C=C2)Cl)O)Cl)[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662216 | |
| Record name | 5-Chloro-2-{[2,4-dichloro(~2~H_3_)phenyl]oxy}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-98-5 | |
| Record name | 5-Chloro-2-{[2,4-dichloro(~2~H_3_)phenyl]oxy}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


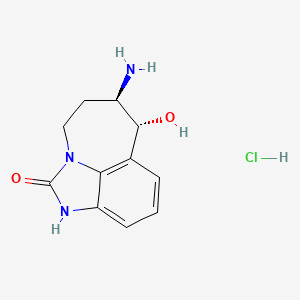

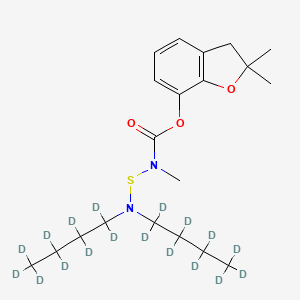
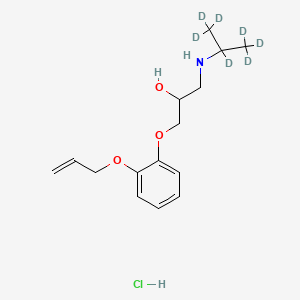
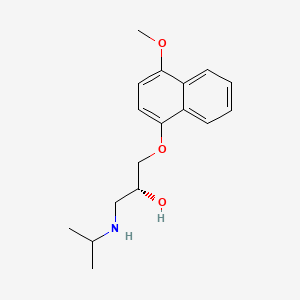
![(R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane](/img/structure/B564641.png)
